1-benzyl-1-butyl-3-(1H-indol-3-yl)urea

Description

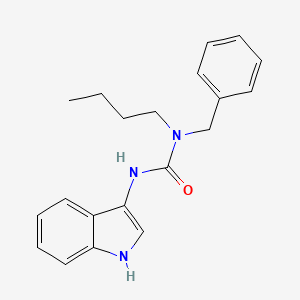

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-butyl-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-2-3-13-23(15-16-9-5-4-6-10-16)20(24)22-19-14-21-18-12-8-7-11-17(18)19/h4-12,14,21H,2-3,13,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUFUBFYCOARCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 1 Butyl 3 1h Indol 3 Yl Urea and Analogous Structures

Retrosynthetic Analysis of the 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the primary disconnections are made at the C-N bonds of the central urea (B33335) moiety.

The most logical disconnection of the urea linkage (C–N bond) points to two primary synthetic routes (Scheme 1):

Route A: This pathway involves the reaction between a nucleophilic amine, N-benzyl-N-butylamine, and an electrophilic indole (B1671886) isocyanate precursor, specifically 3-indolyl isocyanate. This isocyanate is a key intermediate that can be generated from a more stable and accessible starting material, indole-3-carboxylic acid, via the Curtius rearrangement.

Route B: This alternative strategy involves the reaction of 3-aminoindole with an electrophilic carbonyl synthon derived from N-benzyl-N-butylamine. This synthon could be a carbamoyl (B1232498) chloride or an activated carbamate (B1207046), often generated in situ using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI).

Both routes rely on the strategic formation of the urea bond as the final or penultimate step. Route A is particularly attractive as the Curtius rearrangement is a powerful and reliable method for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. rsc.org Route B offers flexibility through the use of various carbonylating agents, avoiding the sometimes harsh conditions of isocyanate generation. The required starting materials, such as indole-3-carboxylic acid, 3-aminoindole, and N-benzyl-N-butylamine, are either commercially available or readily accessible through standard synthetic procedures.

Classical and Modern Synthetic Routes to N-Substituted Indoles and Urea Derivatives

The synthesis of analogs of the target molecule may involve modifications at various positions, including the indole nitrogen (N1). Therefore, a review of N-alkylation and N-benzylation techniques is pertinent for creating a diverse library of related compounds. Subsequently, the crucial step of forming the urea linkage will be explored in detail.

Functionalization of the indole nitrogen is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of indole-based compounds. mdpi.comnih.gov While the parent compound this compound has an unsubstituted indole nitrogen, the synthesis of N1-substituted analogs is of significant interest.

Classical N-alkylation methods typically involve a two-step protocol: deprotonation of the indole N-H with a strong base, followed by reaction of the resulting indolide anion with an alkylating agent like an alkyl or benzyl (B1604629) halide. google.com Common bases include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.comrsc.orgorgsyn.org A well-established procedure for N-benzylation utilizes KOH in DMSO, which is efficient, quick, and often results in high yields. orgsyn.org

Modern synthetic chemistry has focused on developing milder and more efficient catalytic methods that avoid the use of stoichiometric amounts of strong bases. thieme-connect.com These include transition-metal-catalyzed reactions, such as nickel-catalyzed protocols that enable the one-pot synthesis of N-alkylated indoles from readily available amino alcohols and alcohols, generating water as the only byproduct. thieme-connect.comacs.org Other innovative approaches include one-pot Fischer indolisation followed by N-alkylation, enantioselective methods like the aza-Wacker-type reaction, and the use of alternative alkylating agents such as N-protected aziridines. nih.govrsc.orgacs.org

Interactive Table: Comparison of Selected N-Benzylation Methods for Indole

| Method | Base/Catalyst | Solvent | Alkylating Agent | Temperature | Yield (%) | Reference |

| Classical | KOH | DMSO | Benzyl bromide | Room Temp | 85-97 | orgsyn.org |

| Classical | NaH | DMF | Benzyl bromide | 80 °C | 91 | rsc.org |

| Catalytic | DABCO (0.1 eq) | DMA | Benzyl chloride | 100-120 °C | 78-85 | google.com |

| Nickel-Catalyzed | Ni(acac)₂ / Ligand | n-Heptane | Benzyl alcohol | 120 °C | 82 | acs.org |

| One-Pot | NaH | DMF | Benzyl bromide | 80 °C | 91 | rsc.org |

The construction of the urea moiety is the central transformation in the synthesis of this compound. Several robust methods are available, primarily revolving around isocyanate intermediates or the use of phosgene-type reagents.

The reaction between an isocyanate and an amine is the most common and direct method for preparing unsymmetrical ureas. researchgate.netacs.org Following the retrosynthetic pathway (Route A), 3-indolyl isocyanate can be generated in situ and subsequently trapped with N-benzyl-N-butylamine. The isocyanate intermediate is highly reactive and readily undergoes nucleophilic attack by the secondary amine to form the desired trisubstituted urea. This method is generally high-yielding and proceeds under mild conditions. The primary challenge lies in the preparation and handling of the isocyanate, which is often generated and used immediately without isolation. beilstein-journals.org

The Curtius rearrangement is a versatile and widely used reaction for converting carboxylic acids into isocyanates. rsc.orgresearchgate.net This thermal or photochemical rearrangement of an acyl azide (B81097) proceeds with the loss of nitrogen gas and complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov

In the context of synthesizing the target molecule, the process would begin with indole-3-carboxylic acid. The acid is first converted to an activated derivative, such as an acyl chloride or mixed anhydride, which then reacts with an azide source (e.g., sodium azide) to form indole-3-carbonyl azide. Alternatively, reagents like diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide. nih.gov Gentle heating of the acyl azide induces the rearrangement to 3-indolyl isocyanate. If this reaction is performed in the presence of N-benzyl-N-butylamine, the isocyanate is trapped as it is formed, yielding this compound directly in a one-pot procedure. nih.govnih.gov This approach is highly efficient and avoids the isolation of the potentially unstable isocyanate intermediate.

While isocyanate-based routes are prevalent, several alternative methods exist for urea synthesis, often employing safer and more manageable reagents. researchgate.netnih.gov These protocols provide valuable alternatives, particularly for large-scale synthesis where the use of azides or isocyanates may be undesirable.

Phosgene Equivalents: The classical approach using highly toxic phosgene gas has been largely replaced by safer solid or liquid phosgene equivalents like triphosgene (B27547) (BTC) or diphosgene. nih.gov An even safer and widely used alternative is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govnih.gov In this method, 3-aminoindole would first react with CDI to form an activated acylimidazolide intermediate. Subsequent reaction with N-benzyl-N-butylamine displaces the imidazole (B134444) group to furnish the final urea product. This two-step, one-pot procedure is typically high-yielding and operationally simple.

Carbonylative Approaches: Direct carbonylation reactions utilize carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 source. nih.govpsu.edu For example, the palladium-catalyzed oxidative carbonylation of two different amines with CO can produce unsymmetrical ureas. nih.gov While atom-economical, these methods often require transition metal catalysts and pressurized conditions.

Rearrangement Reactions: Besides the Curtius rearrangement, the Hofmann and Lossen rearrangements also generate isocyanate intermediates from primary amides and hydroxamic acids, respectively, which can be trapped to form ureas. nih.govtandfonline.com

Aminolysis of Carbamates: Phenyl carbamates can serve as effective precursors to ureas. google.com A phenyl carbamate of 3-aminoindole could be prepared and subsequently treated with N-benzyl-N-butylamine. The use of DMSO as a solvent facilitates the aminolysis reaction under mild, neutral conditions, providing the urea in high yield. google.com

Interactive Table: Overview of Alternative Urea Synthesis Methods

| Method | Carbonyl Source | Key Intermediate | Typical Conditions | Advantages | Reference |

| CDI Coupling | 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | Aprotic solvent, Room Temp. | Safe, high yields, simple procedure | nih.govnih.gov |

| Oxidative Carbonylation | Carbon Monoxide (CO) | Metal-carbonyl complex | Pd catalyst, oxidant, pressure | Atom-economical | nih.gov |

| Carbamate Aminolysis | Phenyl Chloroformate | Phenyl carbamate | DMSO, Room Temp. | Mild, neutral conditions, avoids isocyanates | google.com |

| Staudinger/Aza-Wittig | Carbon Dioxide (CO₂) | Iminophosphorane | R₃P, CO₂, heat | Uses CO₂ as C1 source | beilstein-journals.org |

Multi-Component Reactions for Indole-Urea Hybrid Synthesis

Multi-component reactions (MCRs) have become powerful tools in organic and medicinal chemistry for the efficient synthesis of complex molecules from three or more starting materials in a single step. acs.orgresearchgate.net This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, minimized waste, and experimental simplicity. researchgate.net The indole nucleus is a common participant in MCRs, leading to a diverse array of heterocyclic compounds. acs.orgarkat-usa.orgnih.gov

While a specific MCR for the direct synthesis of this compound is not extensively detailed, the principles of MCRs are well-applied to the synthesis of related indole-urea hybrids. A notable example is the one-pot, three-component cyclocondensation reaction for synthesizing 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. nih.gov In this process, 3-(cyanoacetyl)-indole, an aryl aldehyde, and urea are combined in the presence of a catalyst. nih.gov This reaction demonstrates the feasibility of incorporating both an indole derivative and urea into a single molecular structure through an MCR pathway. The mechanism typically involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization, showcasing the modularity and bond-forming efficiency of MCRs. nih.gov

Such strategies highlight a pathway where an indole derivative, an amine (or a precursor), and a carbonyl source (like an isocyanate or urea itself) could potentially assemble in a single pot to form complex indole-urea structures, underscoring the potential of MCRs for generating libraries of pharmacologically relevant molecules. arkat-usa.orgnih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of this compound Related Compounds

The synthesis of unsymmetrical ureas, such as this compound, typically proceeds through the reaction of a secondary amine (N-benzylbutan-1-amine) with an indole-containing isocyanate or by using a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI) to couple 3-aminoindole with the amine. nih.govbiointerfaceresearch.com The optimization of reaction conditions is critical to maximize yield, minimize side products, and ensure the purity of the final compound. Key parameters that are frequently optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Reagent Selection: While some urea syntheses can proceed without a catalyst, particularly at elevated temperatures, various catalysts have been shown to improve efficiency. rsc.orgresearchgate.net For instance, ruthenium-pincer complexes have been effectively used to catalyze urea synthesis directly from amines and methanol, which serves as a C1 source. acs.org In syntheses involving CDI, the reaction is typically non-catalytic, but the choice of base, such as triethylamine, can be important for scavenging HCl if an amine hydrochloride salt is used. nih.gov

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Toluene was identified as the optimal solvent in a ruthenium-catalyzed synthesis of 1,3-dibenzyl urea. acs.org For microwave-assisted syntheses of symmetrical N,N'-disubstituted ureas, N,N-dimethylacetamide (DMAC) proved to be a suitable energy-transfer solvent, providing uniform heating and leading to high yields. ijcce.ac.ir In other cases, reactions are run in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govbiointerfaceresearch.com

Temperature and Reaction Time: Reaction temperature is a crucial variable. The synthesis of urea derivatives from amines and CO2 showed that yields increased with temperature up to 180 °C. researchgate.net Similarly, reaction times are optimized to ensure completion; syntheses using CDI may run for several hours at room temperature or slightly elevated temperatures (e.g., 50 °C) to achieve high conversion. nih.govbiointerfaceresearch.com Microwave-assisted methods can dramatically reduce reaction times from hours to minutes. ijcce.ac.ir

The following table summarizes findings from the optimization of various related urea syntheses.

| Reaction Type | Catalyst/Reagent | Optimal Solvent | Temperature | Key Findings on Yield | Reference |

|---|---|---|---|---|---|

| Amine + Methanol | Ruthenium PNP Complex | Toluene | 140 °C | Excellent yields (93%) were achieved without requiring a base or oxidant. | acs.org |

| Amine + Urea (Microwave) | None | DMAC | N/A (Microwave) | DMAC provides uniform heating and leads to high yields (85-96%) in short reaction times. | ijcce.ac.ir |

| Amine + CO₂ | None | Solvent-free | 180 °C | Yields are highly dependent on temperature and pressure (10 MPa); satisfactory yields were obtained under optimized conditions. | rsc.orgresearchgate.net |

| Two Amines + CDI | None (Triethylamine base) | DMF | Room Temp → 50 °C | Sequential addition of amines to CDI allows for the synthesis of unsymmetrical ureas in high yields (up to 94%). | nih.gov |

Analytical and Spectroscopic Characterization Techniques in Structural Elucidation

The definitive identification of this compound requires a combination of analytical and spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS) are indispensable for confirming the molecular structure. mdpi.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For the target compound, distinct signals are expected for the indole ring protons, including a characteristic singlet for the N1-H (typically > 8.0 ppm) and a signal for the C2-H. The urea N-H proton would also appear as a specific signal. The aromatic region would contain multiplets for the five protons of the benzyl group and the four protons on the benzene (B151609) portion of the indole ring. The aliphatic region would feature a singlet for the benzylic methylene (B1212753) (-CH₂-) protons and a series of multiplets corresponding to the four distinct sets of protons in the butyl group (-CH₂-CH₂-CH₂-CH₃). lookchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms. A key signal would be the urea carbonyl carbon (C=O), which is expected to appear in the range of 155-165 ppm. Other characteristic signals would include those for the aromatic carbons of the indole and benzyl rings, the benzylic carbon, and the four aliphatic carbons of the butyl chain. lookchem.com

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the principal functional groups. The urea moiety gives rise to several characteristic absorption bands. A strong C=O stretching vibration (Amide I band) is expected around 1630-1660 cm⁻¹. N-H stretching vibrations are typically observed as one or two bands in the 3300-3500 cm⁻¹ region. Additionally, N-H bending vibrations (Amide II band) appear near 1550-1570 cm⁻¹. biointerfaceresearch.com The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic groups and C=C stretching for the aromatic rings. biointerfaceresearch.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation, showing characteristic fragments corresponding to the loss of the benzyl group, the butyl group, or cleavage around the urea linkage. mdpi.com

The table below summarizes the expected spectroscopic data for the structural elucidation of this compound.

| Technique | Functional Group / Moiety | Expected Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | Indole N1-H | > 8.0 ppm (broad singlet) |

| Urea N3-H | Variable (singlet) | |

| Aromatic Protons (Indole, Benzyl) | ~ 7.0 - 7.8 ppm (multiplets) | |

| Benzyl -CH₂- | ~ 4.5 ppm (singlet) | |

| Butyl -CH₂-CH₂-CH₂-CH₃ | ~ 0.9 - 3.4 ppm (multiplets) | |

| ¹³C NMR | Urea C=O | ~ 155 - 165 ppm |

| Aromatic Carbons | ~ 110 - 140 ppm | |

| Benzyl -CH₂- | ~ 50 ppm | |

| Butyl Carbons | ~ 13 - 48 ppm | |

| FT-IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C=O Stretch (Amide I) | 1630 - 1660 cm⁻¹ | |

| N-H Bend (Amide II) | 1550 - 1570 cm⁻¹ | |

| HRMS | Molecular Ion [M+H]⁺ | Calculated exact mass for C₂₀H₂₄N₃O⁺ |

Structure Activity Relationship Sar Studies of 1 Benzyl 1 Butyl 3 1h Indol 3 Yl Urea Derivatives

Conformational Analysis and Stereochemical Considerations Influencing Biological Activity

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For urea (B33335) derivatives, the spatial orientation of the substituents around the urea core can significantly impact binding affinity and efficacy.

Stereochemistry, the spatial arrangement of atoms, plays a pivotal role in the biological activity of chiral compounds. nih.gov For derivatives of 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea that possess chiral centers, the different enantiomers or diastereomers can exhibit markedly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. This stereospecificity can affect not only the potency of the compound but also its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The precise stereochemical configuration is often essential for optimal interaction with a biological target, and as a result, one isomer may be significantly more active than others. nih.gov

The urea functionality can also be instrumental in relaying stereochemical information across the molecule. In certain N,N'-diaryl ureas, a chiral group located at a distance from a particular reaction center can still influence the stereochemical outcome of a reaction, demonstrating the ability of the urea backbone to transmit conformational preferences. nih.gov

Impact of Substituents on the Indole (B1671886) Ring System

The indole ring is a common scaffold in many biologically active compounds. Substitutions on this ring system, particularly at the N1 and C3 positions, are key strategies for modulating the pharmacological properties of this compound derivatives.

The benzyl (B1604629) group, being an aromatic ring, can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic amino acid residues in a protein's binding site. The presence of a benzyl group at the N1 position of indole derivatives has been associated with potent biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net For example, in a series of 3-substituted indole derivatives, the 1-benzyl substituted compounds showed significant activity. nih.govresearchgate.net Conversion of a 1-benzyl group to a hydrogen atom in some bioactive molecules has been shown to significantly reduce activity, highlighting the importance of an aromatic ring at this position for certain pharmacological effects. nih.gov

The combination of both a benzyl and a butyl group at the N1 position suggests a strategy to probe both aromatic and aliphatic binding pockets within a receptor, potentially leading to enhanced affinity and selectivity.

Table 1: Influence of N1-Substituents on the Biological Activity of Indole Derivatives

| N1-Substituent | Potential Interactions | Impact on Pharmacological Profile |

| Benzyl | π-π stacking, hydrophobic interactions | Often associated with potent antimicrobial and anticancer activities. Can be crucial for maintaining high potency. nih.govresearchgate.netnih.gov |

| Butyl | Hydrophobic interactions | Increases lipophilicity, which can affect membrane permeability and ADME properties. |

The substitution at the C3 position of the indole ring with a urea linkage is a critical feature for the biological activity of this class of compounds. The urea moiety is a versatile functional group in drug design due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual nature allows it to form strong and specific hydrogen bonding interactions with the backbones or side chains of amino acid residues in target proteins, which is a key factor in molecular recognition and the stabilization of the drug-receptor complex. nih.gov

The indole ring itself is known to be nucleophilic at the C3 position, making it a common site for substitution in synthetic chemistry. nih.gov The attachment of the urea group at this position directs the hydrogen-bonding capabilities of the urea towards the interacting protein, anchoring the molecule in the binding site. The specific geometry and electronic properties of the C3-urea linkage are therefore fundamental to the compound's affinity and selectivity for its biological target.

Modulation of Biological Activity by Alterations to the Urea Moiety

The urea moiety is not just a simple linker; its structure can be fine-tuned to optimize biological activity. Modifications to the substitution patterns on the urea nitrogens or replacement of the urea group with isosteres can lead to significant changes in pharmacological properties.

Substitution on the nitrogen atoms of the urea moiety is a key strategy for modulating the conformational preferences and, consequently, the biological activity of urea derivatives. nih.gov The nature of the substituents on the urea nitrogens can influence the molecule's solubility, lipophilicity, and its ability to form hydrogen bonds.

Alkyl or aryl substitutions on the urea nitrogens can disrupt the planarity of the molecule. nih.gov This disruption of symmetry can be advantageous, for instance, by increasing aqueous solubility through the reduction of crystal packing energy. nih.gov The introduction of various substituents allows for the exploration of different binding pockets and can lead to improved potency and selectivity. For example, studies on various N,N-disubstituted urea derivatives have shown that diverse aryl or aliphatic substitutions can lead to compounds with good antimicrobial activity. nih.gov

Table 2: Effects of N-Substitution on the Urea Moiety

| Modification | Consequence | Potential Pharmacological Impact |

| N-Alkylation/Arylation | Disrupts planarity, alters lipophilicity | Can improve solubility and modulate biological activity. nih.govnih.gov |

| Introduction of Chiral Substituents | Creates stereocenters | Can lead to stereospecific interactions with the target, potentially increasing potency and selectivity. nih.gov |

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic parameters. drughunter.com

Thiourea (B124793) Analogues: Replacing the oxygen atom of the urea group with a sulfur atom to form a thiourea can have a significant impact on the molecule's properties. Thiourea is analogous to urea but possesses different electronic and hydrogen-bonding characteristics due to the difference in electronegativity between sulfur and oxygen. analis.com.my The C=S bond is longer and the sulfur atom is a poorer hydrogen bond acceptor compared to the oxygen in urea. However, the N-H protons in thioureas are generally more acidic, making them better hydrogen bond donors. researchgate.net

In some cases, thiourea derivatives have been found to exhibit enhanced or different biological activities compared to their urea counterparts. nih.govresearchgate.net The choice between a urea and a thiourea can therefore be a critical decision in the optimization of a lead compound.

Other Isosteres: Beyond thiourea, other functional groups can serve as isosteres for the urea moiety. The goal of such replacements is to retain the key interactions necessary for biological activity while improving other properties like metabolic stability or bioavailability. Examples of isosteres for amides and ureas include various heterocyclic rings. wiley-vch.de The selection of an appropriate isostere is highly dependent on the specific biological target and the desired pharmacological profile. For instance, BN/CC isosterism in the indole ring itself is an emerging strategy to expand structural diversity. nih.gov

Rational Design Principles for Enhancing Potency and Selectivity

The development of this compound derivatives as potential therapeutic agents is guided by rational design principles aimed at maximizing their potency and selectivity for a specific biological target. These principles are derived from an iterative process of chemical synthesis, biological evaluation, and computational modeling.

Pharmacophore modeling is a cornerstone of rational drug design, providing a three-dimensional abstract representation of the key molecular features necessary for biological activity. dovepress.com A pharmacophore model for this compound derivatives would typically be generated based on the structures of known active compounds or the architecture of the target's binding site. nih.gov

The essential features of a pharmacophore for this class of compounds are likely to include:

Hydrogen Bond Donors and Acceptors: The urea moiety is a critical pharmacophoric element, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand within the active site of the target protein.

Spatial Arrangement: The relative orientation of these features is critical for optimal binding. The flexibility of the butyl chain and the rotational freedom around the urea bonds allow the molecule to adopt a specific conformation to fit the receptor's topology.

Topological receptor models, often derived from X-ray crystal structures of the target protein in complex with a ligand, provide a more detailed understanding of the binding site. These models can reveal specific amino acid residues that interact with the different moieties of the inhibitor, guiding further structural modifications. For instance, in many kinase inhibitors with a urea scaffold, the urea group forms key hydrogen bonds with the hinge region of the kinase domain. nih.gov

Table 1: Representative Pharmacophoric Features of Indole-Urea Based Inhibitors and Their Postulated Interactions

| Pharmacophoric Feature | Moiety in this compound | Potential Interaction Type |

| Hydrogen Bond Donor | Urea N-H | Hydrogen bonding with backbone or side-chain acceptors |

| Hydrogen Bond Acceptor | Urea C=O | Hydrogen bonding with backbone or side-chain donors |

| Aromatic/Hydrophobic | Indole Ring | π-π stacking, hydrophobic interactions |

| Aromatic/Hydrophobic | Benzyl Ring | π-π stacking, hydrophobic interactions |

| Hydrophobic | Butyl Chain | Hydrophobic interactions |

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric moieties from different bioactive compounds into a single molecule. nih.gov This approach aims to create a new hybrid compound with enhanced affinity, improved selectivity, and a more desirable pharmacokinetic profile. dongguk.edu In the context of this compound, hybridization can be a powerful tool for scaffold optimization.

One common strategy involves linking the indole-urea scaffold to another heterocyclic system known to interact with a specific target class. For example, in the design of kinase inhibitors, the diaryl urea scaffold is often hybridized with moieties that can mimic the adenine portion of ATP and interact with the hinge region of the kinase. nih.gov The indole ring of this compound can be considered a key pharmacophore that can be combined with other fragments to achieve dual-target inhibition or to enhance potency against a single target.

For instance, hybridization of a urea scaffold with a pyridine (B92270) moiety has been successfully employed to develop potent VEGFR2 inhibitors. nih.gov Similarly, the indole nucleus is a prominent feature in many approved and investigational drugs, and its hybridization with other pharmacophores is a well-established strategy in medicinal chemistry. researchgate.net

Table 2: Antiproliferative Activity of Hybrid Pyridine-Urea Derivatives against Cancer Cell Lines

| Compound | Target Cell Line | GI₅₀ (µM) |

| 8a | MCF7 | 0.06 ± 0.014 |

| 8h | HCT116 | 0.33 ± 0.042 |

| 8i | MCF7 | 0.15 ± 0.021 |

| 8i | HCT116 | 0.41 ± 0.035 |

Data adapted from a study on pyridine-urea hybrids as potential anticancer agents. nih.gov

The data in Table 2 illustrates the potency that can be achieved through the hybridization of a urea scaffold with a heterocyclic moiety like pyridine. A similar strategic hybridization of the this compound scaffold could lead to the development of highly potent and selective inhibitors for various therapeutic targets. The selection of the hybridizing partner would depend on the specific biological target and the desired therapeutic outcome.

Computational Chemistry and Molecular Modeling of 1 Benzyl 1 Butyl 3 1h Indol 3 Yl Urea and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods elucidate electron distribution, molecular geometry, and energy states, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms (conformation) by minimizing the molecule's energy. For urea (B33335) derivatives, DFT studies, often employing functionals like B3LYP or M06-2X with various basis sets (e.g., 6-31G), have been crucial in understanding their conformational preferences. nih.govniscpr.res.in These calculations help identify the lowest energy isomer and analyze the rotational barriers around key chemical bonds, which are critical for how the molecule will interact with a biological receptor. nih.gov

Studies on substituted imidazole (B134444) and indole (B1671886) derivatives have utilized DFT calculations at the B3LYP/6-31G level to determine properties like the heat of formation, which is a measure of molecular stability. niscpr.res.in This approach allows for the evaluation of the relative stability of different structural analogues. niscpr.res.in

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. niscpr.res.in

For indole derivatives, FMO analysis has been performed to understand charge transference and the energy gap between orbitals. acs.org A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable. niscpr.res.in This analysis is vital for predicting how a molecule like 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea might participate in chemical reactions or biological interactions.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Compounds Note: The following data is illustrative of typical values for related molecular structures and not specific to this compound.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Substituted Diarylureas | -5.5 to -6.5 | -1.5 to -2.5 | 3.5 to 4.5 |

| Indole Hydrazones | -6.0 to -7.0 | -2.0 to -3.0 | 3.0 to 4.0 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It creates a color-coded map on the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For a molecule like this compound, MEP analysis would predict the sites most likely to be involved in intermolecular interactions. The oxygen atom of the urea's carbonyl group would appear as a region of high negative potential, making it a prime site for hydrogen bond donation. Conversely, the N-H protons of the urea and indole groups would show positive potential, identifying them as hydrogen bond donors. The aromatic rings (benzyl and indole) would represent areas of π-electron density, capable of engaging in π-π stacking or cation-π interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is an essential tool in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-target recognition.

Molecular docking studies on analogues of this compound have been performed to predict their potential as therapeutic agents. For instance, in silico studies of 1-benzyl-3-benzoylurea analogues were conducted to evaluate their interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy. researchgate.netcore.ac.uk These simulations predict the binding score, which estimates the binding affinity (often in kcal/mol), and reveal the specific interactions that stabilize the ligand in the receptor's active site. researchgate.net

Common interactions observed for urea derivatives include hydrogen bonds between the urea's N-H groups and carbonyl oxygen with amino acid residues in the active site. mdpi.com The indole ring can form hydrogen bonds via its N-H group and participate in stacking and NH-π interactions, while the benzyl (B1604629) and butyl groups typically engage in hydrophobic (van der Waals) interactions within nonpolar pockets of the receptor. nih.gov Docking studies on various indole-based urea derivatives have shown that these compounds can effectively occupy the active sites of enzymes, with their binding affinity influenced by the specific substitutions on the core structure. mdpi.commdpi.com

Table 2: Representative Molecular Docking Scores for Analogous Urea Derivatives Against Various Receptors Note: Lower binding energy scores typically indicate higher predicted binding affinity.

| Compound/Analogue Class | Target Receptor | Binding Score (kcal/mol) |

|---|---|---|

| 1-benzyl-3-benzoylurea analogues | VEGFR-2 | -90 to -118 |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas | EGFR | -6.3 to -7.6 |

| N-(phenylcarbamothioyl)benzamide | Checkpoint kinase 1 | -67.19 (plant score) |

Analysis of Hydrogen Bonding and Hydrophobic Interactions at the Binding Interface

The binding affinity of a ligand to its receptor is fundamentally governed by a complex interplay of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. For this compound, the distinct structural motifs—a trisubstituted urea linker, a flexible N-butyl group, a bulky N-benzyl group, and an aromatic indole ring—each contribute uniquely to its potential binding profile.

Hydrogen Bonding: The urea moiety is a classic hydrogen bond donor and acceptor. In a trisubstituted urea like the title compound, the single N-H proton on the indole side of the linker is available to act as a hydrogen bond donor. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Studies on trisubstituted urea model systems confirm that the urea carbonyl can exist in several states: free of hydrogen bonds, engaged in "disordered" H-bonding (N-H···C=O bonds exist without specific alignment), or H-bonded to other acceptor/donor groups from the solvent or a receptor. mdpi.comnih.gov The indole ring also contains an N-H group, providing an additional hydrogen bond donor site that can establish intermolecular contacts with macromolecules. researchgate.net In the context of a binding pocket, these groups can form critical hydrogen bonds with polar amino acid residues (e.g., aspartate, glutamate, serine) or backbone atoms, anchoring the ligand in a specific orientation. For instance, in related indole-based inhibitors, the urea or analogous linker has been observed to form hydrogen bonds with key catalytic residues such as Asp32 and Asp228 in β-secretase 1 (BACE1). nih.gov

Hydrophobic Interactions: The hydrophobic effect, which drives non-polar groups to cluster together to minimize contact with water, is a major contributor to the stability of protein-ligand complexes. researchgate.netyoutube.com For globular proteins, hydrophobic interactions can account for approximately 60% of the stabilizing energy. lu.se The this compound molecule possesses significant non-polar character. The N-benzyl and N-butyl groups are primary contributors to hydrophobic interactions. The flexible butyl chain can adapt its conformation to fit into aliphatic pockets lined with residues like valine, leucine, and isoleucine. The benzyl group, in addition to its bulk, can participate in π-π stacking or π-alkyl interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. interchim.fr The indole nucleus itself is a large, hydrophobic aromatic system capable of engaging in similar stacking interactions. researchgate.net Computational studies on N-benzyl indole analogues have shown that the N-benzyl fragment can specifically occupy hydrophobic regions within a binding site, such as the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov The combination of these hydrophobic groups suggests a strong propensity for the molecule to bind within well-defined hydrophobic pockets of a target protein. lu.senih.gov

The table below summarizes key interactions observed in computational studies of structurally related indole and urea-containing compounds, providing a model for the potential interactions of this compound.

| Analogue Class | Key Interacting Residues | Interaction Type | Target Protein (if specified) | Reference |

|---|---|---|---|---|

| Indole-based gp120 Inhibitors | Not specified | Hydrophobic interactions, Hydrogen bonding | HIV-1 gp120 | researchgate.net |

| Indol-3-yl-phenyl Carboximidamides | Asp32, Asp228 | Hydrogen Bond | BACE1 | nih.gov |

| Indol-3-yl-phenyl Carboximidamides | Not specified (PAS region) | Hydrophobic interactions (N-benzyl group) | AChE | nih.gov |

| Indole-based Pim-1 Inhibitors | Glu121 | Hydrogen Bond (vital for binding) | Pim-1 Kinase | nih.gov |

| Diaryl Ureas | N/A (self-assembly) | N-H···O urea tape, N-H···N (pyridyl) | N/A (Crystal Structure) | acs.orgresearchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand's preferred binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system, revealing the stability of the protein-ligand complex and the specific motions of the ligand within the binding site over time. nih.gov This computational technique simulates the physical movements of atoms and molecules, providing crucial insights into the conformational stability and binding dynamics that are not apparent from static models. nih.gov

For a flexible molecule like this compound, MD simulations are essential to assess whether an initial docked pose is stable. The simulation tracks the trajectory of the complex, and key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are calculated. A stable RMSD value over the course of the simulation (e.g., tens to hundreds of nanoseconds) indicates that the ligand has found a stable binding mode and does not diffuse away from the binding pocket. nih.gov

Furthermore, MD simulations can elucidate the dynamic nature of the binding interactions. They can confirm the persistence of key hydrogen bonds identified in docking studies and reveal the formation of transient water-bridged interactions. nih.gov For analogues of the title compound, MD simulations have been used to refine docking calculations and to understand how different substituents on the indole ring can lead to distinct binding orientations and conformations within a receptor. nih.gov Such simulations can also highlight the pivotal role of specific amino acid residues; for example, MD studies on indole derivatives targeting the Pim-1 kinase confirmed the stability of interactions with Glu121, a residue identified as vital for binding. nih.gov By analyzing the fluctuations and movements of the ligand's benzyl and butyl groups, MD can map their exploration of hydrophobic sub-pockets, providing a more complete picture of the binding event.

The following table summarizes parameters and findings from MD simulations performed on analogous indole-containing compounds, illustrating the typical application of this methodology.

| Compound Class | Simulation Length | Software/Force Field | Key Findings | Reference |

|---|---|---|---|---|

| Indole-based Benzodiazepine (B76468) Receptor Ligands | 10 ns | Not specified | Revealed different binding orientations and conformations depending on indole substitution. | nih.gov |

| Indole-based Pim-1 Inhibitors | Not specified | Not specified | Examined the stability of interactions and confirmed the pivotal role of residue Glu121. | nih.gov |

| Indole-based IDO1 Inhibitors | Not specified | Not specified | Used to refine affinity energy calculations and confirm ligand-receptor stability. | espublisher.com |

| Indol-3-yl-phenyl Carboximidamides | Not specified | Desmond | Analyzed the stability of the ligand-protein binding. | nih.gov |

Free Energy Calculations for Quantitative Binding Prediction

Predicting the binding affinity of a ligand to its target with high accuracy is a primary goal of computational chemistry. rsc.org While docking scores provide a rapid estimation, more rigorous methods are needed for quantitative prediction. Free energy calculations, particularly endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), serve this purpose. nih.gov These methods calculate the binding free energy (ΔGbind) by combining the molecular mechanics (MM) energies of the system with continuum solvation models, typically using snapshots from an MD simulation trajectory. nih.govnih.gov

The binding free energy is calculated using a thermodynamic cycle where ΔGbind is the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. nih.gov This value is composed of several terms:

ΔEMM (Molecular Mechanics Energy): This includes the internal energy from bond, angle, and dihedral strains, as well as the intermolecular van der Waals and electrostatic interactions between the ligand and the receptor. frontiersin.org

ΔGsolv (Solvation Free Energy): This term represents the energy difference upon transferring the species from a vacuum into the solvent. It is further divided into a polar component (calculated using PB or GB models) and a non-polar component (often estimated from the solvent-accessible surface area, SASA). nih.govfrontiersin.org

-TΔS (Conformational Entropy): This term accounts for the change in conformational freedom of the ligand and protein upon binding. It is computationally demanding to calculate and is sometimes omitted when ranking closely related analogues, though this can be a significant approximation. nih.gov

MM/PBSA and MM/GBSA methods have been used with varying success to rank compounds and rationalize experimental findings. nih.gov Studies on diverse sets of inhibitors have shown that, with careful calibration, these physics-based simulation methods can achieve a mean absolute error as low as 0.6 kcal/mol compared to experimental values. rsc.orgnih.gov For indole derivatives targeting the IDO1 enzyme, MM/GBSA calculations yielded binding free energies (ΔGbind) that successfully identified potent candidates. espublisher.com These quantitative predictions allow for a more precise evaluation of designed analogues of this compound, enabling prioritization of compounds for synthesis and biological testing.

The table below presents examples of binding free energies calculated for various protein-ligand complexes using these methods.

| Compound/Analogue | Method | Calculated ΔGbind (kcal/mol) | Target Protein | Reference |

|---|---|---|---|---|

| Indole Derivative (C78) | MM/GBSA | -32.88 ± 0.33 | IDO1 | espublisher.com |

| Indole Derivative (C79) | MM/GBSA | -35.31 ± 0.35 | IDO1 | espublisher.com |

| Pyrido-imidazoquinoline (Hit 1j) | MM-PBSA | -37.47 ± 2.65 | PI3K | frontiersin.org |

| Wortmannin (Reference) | MM-PBSA | -32.41 ± 1.83 | PI3K | frontiersin.org |

| Diverse BRD4 Inhibitors | Thermodynamic Integration (Alchemical) | Mean Absolute Error: 0.6 ± 0.1 | BRD4 | nih.gov |

Future Perspectives and Research Directions for 1 Benzyl 1 Butyl 3 1h Indol 3 Yl Urea

Optimization Strategies for Lead Compound Development and Potency Enhancement

Assuming 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea is identified as a lead compound, several optimization strategies can be employed to enhance its potency and selectivity. These strategies are guided by structure-activity relationship (SAR) studies, which systematically alter the molecule's structure to observe the effects on its biological activity.

Key areas for modification include:

Indole (B1671886) Ring Substitution: The indole scaffold can be functionalized at various positions (e.g., C4, C5, C6, C7). Introducing electron-donating or electron-withdrawing groups can significantly impact the compound's electronic properties and its interactions with target proteins. For instance, substitutions at the C5 position of the indole ring have been shown to alter the biological activity of related compounds. nih.gov

Urea (B33335) Linker Modification: The urea moiety is a critical hydrogen bond donor and acceptor. Its geometry and electronic properties can be fine-tuned. Replacing one of the N-H protons with a methyl group, for example, can disrupt planarity, which may enhance water solubility and affect binding affinity. nih.gov

N-Substituent Variation: The benzyl (B1604629) and butyl groups on the N1-nitrogen of the urea moiety contribute to the compound's lipophilicity and steric profile. Replacing the benzyl group with other aromatic or heteroaromatic rings, or altering the length and branching of the butyl chain, could lead to improved interactions within the target's binding pocket. Studies on similar urea derivatives have shown that sterically demanding groups can enhance potency. nih.gov

A systematic approach to optimization would involve creating a library of analogs based on these modifications and screening them for improved activity.

Table 1: Potential SAR-Guided Modifications for Potency Enhancement

| Molecular Scaffold | Position of Modification | Potential Substituents | Desired Outcome |

|---|---|---|---|

| Indole Ring | C5-Position | Halogens (F, Cl, Br), Methoxy (-OCH3), Nitro (-NO2) | Improved binding affinity, altered electronic properties |

| Urea Linker | N3-Nitrogen (of Indole) | Methylation | Increased solubility, disruption of planarity |

| N1-Substituents | Benzyl Group | Substituted phenyls (e.g., 4-fluorophenyl), heterocyclic rings | Enhanced π-π stacking interactions, improved selectivity |

| N1-Substituents | Butyl Group | Isopropyl, tert-butyl, longer alkyl chains | Optimized lipophilicity, improved fit in hydrophobic pockets |

Exploration of Novel Therapeutic Applications beyond Current Findings

The indole and urea scaffolds are associated with a vast array of pharmacological activities, suggesting that this compound could have multiple therapeutic applications. nih.govnih.govmdpi.com While its specific activities are yet to be fully characterized, research on related indole-urea hybrids points toward several promising areas for investigation.

Potential Therapeutic Areas:

Oncology: Many indole derivatives exhibit potent anticancer activity by targeting various mechanisms, including tubulin polymerization, protein kinases (like VEGFR-2), and apoptosis pathways. mdpi.commdpi.comresearchgate.net The urea functionality is also present in approved anticancer drugs like Sorafenib. researchgate.net Therefore, screening this compound against a panel of cancer cell lines, such as breast (MCF-7), colon (HCT116), and lung (A549), is a logical next step. mdpi.comnih.gov

Enzyme Inhibition: Indole-urea derivatives have been successfully designed as potent enzyme inhibitors. A notable example is their activity against carbonic anhydrases (CAs), which are therapeutic targets for conditions like glaucoma, epilepsy, and certain cancers. nih.govresearchgate.net The structural features of this compound warrant its evaluation as an inhibitor of various CA isoforms (e.g., hCA I, II, IX, XII). nih.gov

Anti-inflammatory and Analgesic: Indole is the core of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. pcbiochemres.com Novel indole derivatives have shown significant anti-inflammatory and analgesic properties in preclinical models, making this another viable avenue for exploration. mdpi.com

Neurodegenerative Diseases: Given the role of enzymes like acetylcholinesterase (AChE) and BACE-1 in Alzheimer's disease, and the established ability of indole derivatives to act as inhibitors, this compound could be investigated as a potential multi-target agent for neurodegenerative disorders. nih.gov

Development of Advanced Synthetic Methodologies for Structural Diversification

To support lead optimization and explore novel applications, efficient and versatile synthetic methods are essential. Traditional syntheses of urea compounds often involve hazardous reagents like phosgene (B1210022). nih.gov Modern methodologies offer safer and more efficient alternatives for creating a diverse library of analogs based on the this compound scaffold.

Advanced Synthetic Approaches:

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions are effective for forming C-N bonds, which can be used to construct indole-urea hybrids. For example, microwave-assisted, copper-catalyzed reactions of 2-(2-bromoaryl)indoles with aryl isocyanates have been used to create complex fused scaffolds. researchgate.net

Safer Reagents: Reagents like N,N'-carbonyldiimidazole (CDI) serve as safer alternatives to phosgene for synthesizing unsymmetrical ureas. nih.gov The general procedure involves reacting an amine with an isocyanate, which can be readily prepared. nih.gov

Combinatorial Chemistry: High-throughput synthesis techniques can be employed to rapidly generate a large number of structural analogs for screening. This involves reacting a core indole intermediate with a diverse set of amines and isocyanates.

Biocatalysis: Engineered enzymes, such as variants of myoglobin, are emerging as powerful tools for the selective C-H functionalization of unprotected indoles. rochester.edu This approach avoids the need for protecting groups, streamlining the synthetic process and allowing for direct modification of the indole ring. rochester.edu

Integration of Cheminformatics and Artificial Intelligence in Compound Design and Screening

The integration of computational tools is revolutionizing drug discovery by accelerating the design-build-test-learn cycle. aragen.com For a compound like this compound, cheminformatics and artificial intelligence (AI) can play a pivotal role.

Computational Strategies:

Molecular Docking: In silico docking studies can predict the binding affinity and orientation of this compound and its analogs within the active site of various target proteins (e.g., VEGFR-2, carbonic anhydrase). researchgate.net This helps prioritize which analogs to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical correlation between the structural features of a series of indole-urea analogs and their biological activity. mdpi.com These models can then predict the activity of new, unsynthesized compounds.

AI-Powered Virtual Screening: AI algorithms can screen vast virtual libraries of compounds to identify molecules with a high probability of being active against a specific target. nih.govsciencedaily.com This significantly narrows the field of candidates for experimental testing.

Generative AI for De Novo Design: Advanced AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low predicted toxicity. aragen.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with better drug-like profiles early in the development process. researchgate.net

Addressing Challenges in Specificity and Efficacy for Indole-Urea Hybrids

While the structural features of indole-urea hybrids make them versatile, they also present challenges in achieving high target specificity and in vivo efficacy. The flexibility of the urea linker and the promiscuous binding nature of the indole scaffold can lead to off-target effects.

Strategies to Overcome Challenges:

Enhancing Rigidity: Introducing conformational constraints, such as cyclization or incorporating rigid linkers, can reduce the molecule's flexibility. This can lock the compound into a bioactive conformation, improving binding affinity for the intended target and reducing interactions with off-targets.

Structure-Based Design: Utilizing high-resolution crystal structures of the target protein in complex with a ligand allows for the rational design of modifications that enhance specific interactions (e.g., hydrogen bonds, hydrophobic contacts) while avoiding interactions that could lead to off-target binding. mdpi.com

Selectivity Screening: Early and comprehensive screening against a panel of related targets (e.g., different kinase enzymes or CA isoforms) is crucial to identify and engineer out undesirable activities.

Improving Pharmacokinetics: The efficacy of a compound depends not only on its potency but also on its pharmacokinetic properties. Optimization efforts must balance potency with factors like solubility, metabolic stability, and cell permeability. For example, while increasing lipophilicity can improve potency, it may also decrease solubility and increase metabolic breakdown.

By systematically applying these advanced strategies, the therapeutic potential of this compound and its future derivatives can be thoroughly explored and potentially realized, paving the way for new and effective treatments for a range of diseases.

Q & A

Q. What methodologies address instability or degradation of this compound in solution?

- Methodological Answer :

- Storage conditions : Lyophilize and store at –20°C under inert atmosphere.

- Stability assays : Monitor via HPLC at intervals (e.g., 0, 24, 48 hrs) in buffers of varying pH .

- Degradant identification : LC-MS to characterize breakdown products (e.g., hydrolysis of urea to amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.